

Application Notes and Protocols for AC-186 (Research Use Only)

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Compound of Interest		
Compound Name:	AC-186	
Cat. No.:	B605114	Get Quote

For Researchers, Scientists, and Drug Development Professionals

I. Product Information

Product Name: AC-186

• Chemical Name: 4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol

Molecular Formula: C18H17F3O

Molecular Weight: 306.32 g/mol

CAS Number: 1428063-95-7

Appearance: White to off-white solid

• Purity: ≥98%

• Storage: Store at -20°C for long-term storage. Stock solutions should be stored at -80°C.

II. Research Use Only (RUO) Guidelines

AC-186 is provided for Research Use Only (RUO). It is not for use in diagnostic or therapeutic procedures in humans or animals. The following guidelines are based on the U.S. Food and Drug Administration (FDA) regulations for RUO products:



- Intended Use: This product is intended for laboratory research purposes only. This includes, but is not limited to, in vitro and in vivo studies in animal models to investigate its biological activities, mechanism of action, and potential as a therapeutic agent.
- Labeling: The product labeling explicitly states "For Research Use Only. Not for use in diagnostic procedures."[1][2] This is a critical warning to prevent the use of this product in any clinical setting.
- Non-Clinical Applications: The use of AC-186 should be confined to non-clinical laboratory research that is not intended to produce results for clinical use.
- User Responsibility: The researcher is solely responsible for the proper handling, storage, and use of this product in accordance with all applicable laboratory safety protocols and regulations. The performance characteristics of this product for any specific application have not been established for clinical use.

III. Biological Activity and Mechanism of Action

AC-186 is a potent and selective nonsteroidal agonist for the Estrogen Receptor β (ER β). It exhibits significantly higher affinity for ER β over ER α , making it a valuable tool for studying the specific roles of ER β signaling.

Mechanism of Action: The primary mechanism of action of **AC-186** is through the activation of ERβ. In the context of neuroinflammation, **AC-186** has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This inhibition leads to a reduction in the production of pro-inflammatory mediators. There is also evidence to suggest the involvement of Sirtuin 1 (SIRT1), a protein deacetylase implicated in cellular stress responses and inflammation, in the downstream effects of **AC-186**.

Signaling Pathway of AC-186 in Anti-Neuroinflammation

Caption: Proposed signaling pathway of **AC-186** in microglia.

IV. Quantitative Data Summary



Parameter	Value	Species/System	Reference
EC50 for ERβ	6 nM	In vitro functional assay	[3]
EC50 for ERα	5000 nM	In vitro functional assay	[3]
Oral Bioavailability	~8%	Rat	[1]
Sublingual Bioavailability	79%	Rat	
Buccal Bioavailability	44%	Dog	

V. Experimental Protocols

The following protocols are summaries of methodologies reported in the literature. For precise experimental details, it is recommended to consult the original publications.

A. In Vitro Anti-Neuroinflammatory Activity in BV-2 Microglia

This protocol outlines the general steps to assess the anti-inflammatory effects of **AC-186** on lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

- 1. Materials and Reagents:
- BV-2 murine microglial cell line
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- AC-186
- · Lipopolysaccharide (LPS) from E. coli

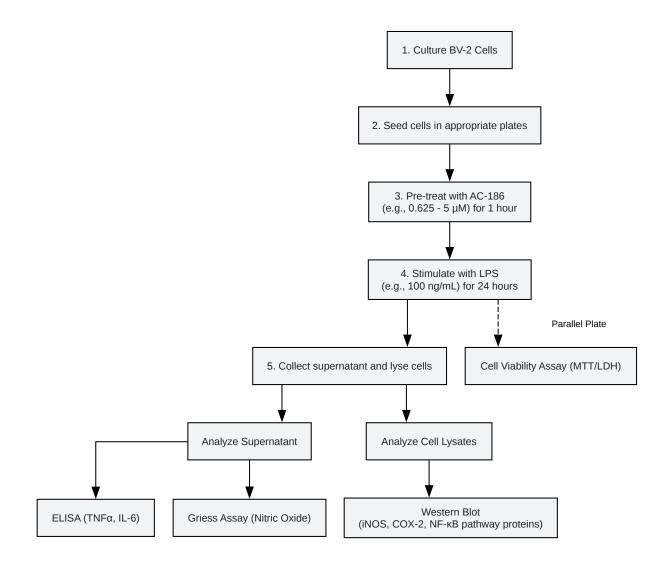






- Reagents for assessing cell viability (e.g., MTT or LDH assay kits)
- ELISA kits for TNFα and IL-6
- Griess Reagent for nitric oxide measurement
- Reagents for Western blotting (antibodies against iNOS, COX-2, p-p65, p-lκBα, ERβ, SIRT-1, and loading controls)
- 2. Experimental Workflow:





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Caption: General workflow for in vitro testing of AC-186.

- 3. Detailed Methodology:
- Cell Culture: Maintain BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillinstreptomycin at 37°C in a humidified 5% CO₂ incubator.



Treatment:

- Seed BV-2 cells in 96-well plates (for viability and ELISA) or larger plates (for Western blotting) and allow them to adhere overnight.
- \circ Pre-treat the cells with varying concentrations of **AC-186** (e.g., 0.625, 1.25, 2.5, 5 μ M) for 1 hour.
- Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include vehicle-treated and LPS-only controls.

• Endpoint Analysis:

- Cytokine Measurement: Collect the cell culture supernatant and measure the levels of TNFα and IL-6 using specific ELISA kits according to the manufacturer's instructions.
- Nitric Oxide Measurement: Use the Griess assay to determine the concentration of nitrite, a stable product of nitric oxide, in the supernatant.
- Western Blotting: Lyse the cells and perform Western blot analysis to determine the protein expression levels of iNOS, COX-2, and key proteins in the NF-κB pathway (e.g., phospho-p65, phospho-IκBα).
- Cell Viability: Assess cell viability using an MTT or LDH assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

B. In Vivo Neuroprotection in a 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This protocol provides a general outline for evaluating the neuroprotective effects of **AC-186** in a 6-OHDA-induced rat model of Parkinson's disease.

- 1. Materials and Reagents:
- Male Sprague-Dawley or Wistar rats
- AC-186



- 6-Hydroxydopamine (6-OHDA)
- Ascorbic acid
- Saline
- Anesthetics (e.g., ketamine/xylazine or isoflurane)
- Stereotaxic apparatus
- Behavioral testing equipment (e.g., rotarod, open field)
- Reagents for immunohistochemistry (e.g., anti-tyrosine hydroxylase (TH) antibody)
- ELISA kits for TNFα
- 2. Experimental Protocol:
- Animal Model:
 - Anesthetize male rats and place them in a stereotaxic frame.
 - Induce a lesion of the nigrostriatal dopamine neurons by injecting 6-OHDA into the substantia nigra pars compacta (SNpc) or the medial forebrain bundle. 6-OHDA should be dissolved in saline containing ascorbic acid to prevent oxidation.
- Drug Administration:
 - Administer AC-186 via subcutaneous (s.c.) injection. Dosing regimens may vary, but a typical starting point could be daily injections.
 - Treatment can begin prior to or after the 6-OHDA lesion, depending on the study design (preventative vs. therapeutic).
- Behavioral Assessments:
 - Conduct baseline motor function tests (e.g., rotarod performance, spontaneous locomotor activity) before the 6-OHDA lesion.



- Repeat the behavioral tests at specified time points after the lesion and during AC-186 treatment to assess motor deficits and any therapeutic effects.
- Post-mortem Analysis:
 - At the end of the study, euthanize the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).
 - Collect brain tissue and peripheral blood mononuclear cells (PBMCs).
 - Immunohistochemistry: Section the brains and perform immunohistochemistry for tyrosine hydroxylase (TH) to quantify the extent of dopamine neuron loss in the SNpc and striatum.
 - Inflammatory Marker Analysis: Measure levels of TNFα in brain homogenates and PBMCs using ELISA to assess the anti-inflammatory effects of AC-186 in vivo.

VI. References

The information provided in these application notes is based on publicly available research. For more detailed information, please consult the following publications:

- McFarland, K., et al. (2013). AC-186, a Selective Nonsteroidal Estrogen Receptor β Agonist, Shows Gender Specific Neuroprotection in a Parkinson's Disease Rat Model. ACS Chemical Neuroscience, 4(9), 1249–1257.
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- 2. jamasoftware.com [jamasoftware.com]
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